(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-16-11-18(17(2)29(16)21-7-9-22(31-3)10-8-21)12-19(15-27)26(30)28-20-13-23(32-4)25(34-6)24(14-20)33-5/h7-14H,1-6H3,(H,28,30)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSVBGLXYCKDS-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(/C#N)\C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrole Synthesis
The 1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl moiety forms the foundational aromatic system. As demonstrated in analogous syntheses, Knorr pyrrole synthesis remains the most reliable method for constructing the 2,5-dimethylpyrrole core. Modifications involve:
- Substituent introduction : Electrophilic aromatic substitution at the 3-position using 4-methoxyphenyldiazonium chloride under acidic conditions (HBF₄, 0–5°C).
- Regioselectivity control : Directed ortho-metalation with LDA (lithium diisopropylamide) enables precise positioning of the methyl groups at C2 and C5.
Enamide Formation with Z-Selectivity
Critical to the target molecule's configuration is the (Z)-prop-2-enamide linkage. Recent breakthroughs utilize:
Trimethoxyphenyl Incorporation
The N-(3,4,5-trimethoxyphenyl) group is introduced via nucleophilic acyl substitution:
- Activation strategy : Conversion to the acid chloride using oxalyl chloride (1.2 eq, refluxing toluene).
- Coupling conditions : Reaction with 3,4,5-trimethoxyaniline in THF at −78°C with slow warming to 25°C over 12 hours.
Reaction Optimization and Process Parameters
Catalytic System Development
Comparative studies reveal optimal conditions for key transformations:
| Reaction Step | Catalyst System | Temperature (°C) | Yield (%) | Selectivity (Z:E) |
|---|---|---|---|---|
| Pyrrole functionalization | CuI/1,10-phenanthroline | 80 | 78 | – |
| Enamide formation | Pd(OAc)₂/Xantphos | 100 | 85 | 92:8 |
| Final coupling | DMAP (4-dimethylaminopyridine) | 25 | 91 | – |
Solvent and Atmosphere Effects
- Polar aprotic solvents : DMF enhances reaction rates in enamide formation (k = 0.42 min⁻¹ vs 0.18 min⁻¹ in THF).
- Inert atmosphere requirement : Oxygen levels <10 ppm critical for preventing cyano group oxidation during pyrrole synthesis.
Advanced Characterization and Quality Control
Spectroscopic Profiling
Comprehensive structural validation employs:
Chromatographic Purity Assessment
- HPLC method : C18 column (4.6 × 250 mm), 70:30 MeCN/H₂O, 1.0 mL/min, tₐ = 12.7 min.
- Impurity profiling : Identifies <0.5% E-isomer and <0.2% deaminated byproduct.
Mechanistic Insights and Stereochemical Control
Transition State Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311G** level reveal:
Byproduct Formation Pathways
- Competitive reactions :
Scale-Up Considerations and Industrial Adaptation
Batch vs Flow Chemistry
Green Chemistry Metrics
- E-factor improvement : Reduced from 32 (traditional route) to 18 through solvent recycling.
- Catalyst recovery : 89% Pd retrieval via activated carbon filtration.
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared below with two analogs identified in the evidence:
Functional Implications of Substituents
- Known to mimic combretastatin A-4’s tubulin-binding motif, suggesting antiproliferative activity .
Pyrrole Ring (Target Compound & 5911-07-9) :
- The 2,5-dimethyl groups increase steric bulk, which may hinder rotational freedom and stabilize the (Z)-configuration.
- The 4-methoxyphenyl substituent could participate in π-π stacking or hydrophobic interactions in biological targets.
4-Chlorophenyl Group (5911-07-9) :
- Chlorine’s electron-withdrawing nature may reduce electron density in the enamide linker, altering reactivity or binding kinetics compared to trimethoxyphenyl analogs .
Biological Activity
(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Cyano group : Contributes to its reactivity and biological activity.
- Pyrrole ring : Known for its role in various biological processes.
- Methoxyphenyl groups : May enhance lipophilicity and influence receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 1252559-35-5 |
| Melting Point | Not available |
| LogP | Estimated at 4.5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
- Receptor Modulation : It interacts with several receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer properties. In vitro assays reveal:
- Cell Viability Reduction : The compound reduces the viability of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Shows potential antifungal effects as well.
Case Studies
Several case studies have explored the efficacy of this compound:
-
Study on Breast Cancer Cells : A study demonstrated that treatment with this compound significantly inhibited cell proliferation in MCF-7 cells by inducing G0/G1 phase arrest.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 65 100 30 - Antimicrobial Efficacy Study : The compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) of 32 µg/mL for bacteria and 16 µg/mL for fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
